molecular formula C7H7N3O B13317085 4-(Pyrimidin-5-yl)azetidin-2-one

4-(Pyrimidin-5-yl)azetidin-2-one

Cat. No.: B13317085
M. Wt: 149.15 g/mol
InChI Key: XMYWLPQBAXIQGB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrimidin-5-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of pyrimidine derivatives with azetidinone precursors under specific conditions. For instance, the condensation of aromatic amines with N-phenylacetamide followed by cyclization using chloroacetyl chloride can yield the desired azetidinone .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrimidin-5-yl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azetidinones and pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

4-(Pyrimidin-5-yl)azetidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrimidin-5-yl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrimidin-5-yl)azetidin-2-one is unique due to its combination of a pyrimidine ring and an azetidinone ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of biological activities, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

4-pyrimidin-5-ylazetidin-2-one

InChI

InChI=1S/C7H7N3O/c11-7-1-6(10-7)5-2-8-4-9-3-5/h2-4,6H,1H2,(H,10,11)

InChI Key

XMYWLPQBAXIQGB-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CN=CN=C2

Origin of Product

United States

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